molecular formula C13H16INO2 B11545505 N-(4-iodophenyl)-2-(oxan-4-yl)acetamide

N-(4-iodophenyl)-2-(oxan-4-yl)acetamide

Cat. No.: B11545505
M. Wt: 345.18 g/mol
InChI Key: OSQRUSRDAKSRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-2-(oxan-4-yl)acetamide is an organic compound characterized by the presence of an iodophenyl group and an oxan-4-yl moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-iodoaniline and 4-hydroxyoxane.

    Step 1 Formation of 4-iodophenylacetamide:

    Step 2 Formation of N-(4-iodophenyl)-2-(oxan-4-yl)acetamide:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Example: The iodophenyl group can undergo nucleophilic substitution reactions.

      Reagents: Common reagents include sodium azide or potassium cyanide.

      Products: Substituted phenyl derivatives.

  • Oxidation Reactions

      Example: The oxan-4-yl moiety can be oxidized to form oxan-4-one derivatives.

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxan-4-one derivatives.

  • Reduction Reactions

      Example: The acetamide group can be reduced to an amine.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).

      Products: Corresponding amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: N-(4-iodophenyl)-2-(oxan-4-yl)acetamide can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology

    Bioconjugation: This compound can be used to modify biomolecules, aiding in the study of protein interactions and cellular processes.

Medicine

    Drug Development: Due to its unique structure, it can serve as a scaffold for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: It can be incorporated into polymers to modify their physical properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which N-(4-iodophenyl)-2-(oxan-4-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl group can facilitate binding through halogen bonding, while the oxan-4-yl moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-2-(oxan-4-yl)acetamide: Similar structure but with a bromine atom instead of iodine.

    N-(4-chlorophenyl)-2-(oxan-4-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.

    N-(4-fluorophenyl)-2-(oxan-4-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-(4-iodophenyl)-2-(oxan-4-yl)acetamide is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding, potentially leading to different biological activities and physical properties compared to its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

N-(4-iodophenyl)-2-(oxan-4-yl)acetamide

InChI

InChI=1S/C13H16INO2/c14-11-1-3-12(4-2-11)15-13(16)9-10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16)

InChI Key

OSQRUSRDAKSRKM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.